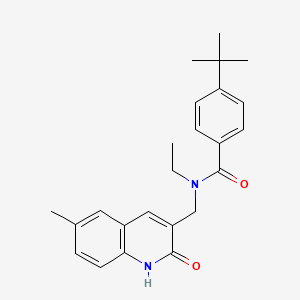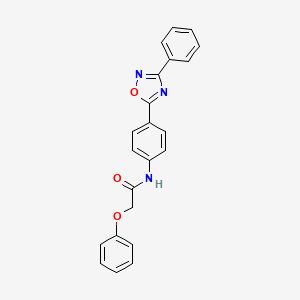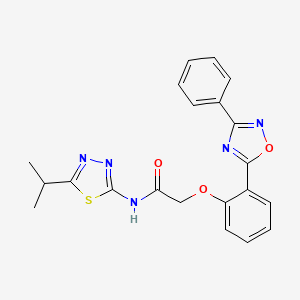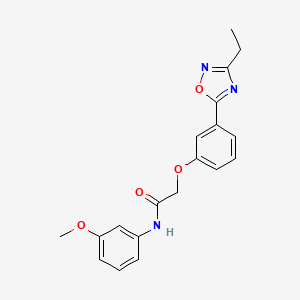
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of HMN-176 involves the binding of the compound to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. Additionally, HMN-176 has been shown to disrupt the formation of new blood vessels by inhibiting the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
HMN-176 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, HMN-176 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects may contribute to the compound's overall anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HMN-176 in lab experiments is its high potency and specificity for tubulin. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of HMN-176 is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on HMN-176. One area of interest is the development of new analogues of the compound with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of HMN-176 for cancer treatment. Finally, the potential use of HMN-176 in combination with other anti-cancer agents is an area of active research.
Méthodes De Synthèse
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and nitrobenzene in the presence of a base. The resulting product is purified through column chromatography to obtain pure HMN-176. This method has been optimized to produce high yields of HMN-176 with high purity.
Applications De Recherche Scientifique
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. HMN-176 inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, HMN-176 has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-5-8-17-13-19(23(28)25-22(16)17)15-26(20-10-3-2-4-11-20)24(29)18-9-6-12-21(14-18)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGZCGKJNJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)


![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
